molecular formula C13H13N3O6S B11291289 N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11291289
M. Wt: 339.33 g/mol
InChI Key: SUWHKKZDNRDBHR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrimidine ring and the introduction of the sulfonamide group. Key reagents and conditions include:

    Benzodioxole Formation: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Pyrimidine Ring Formation: This step often involves the condensation of an appropriate aldehyde with urea or thiourea under acidic or basic conditions.

    Sulfonamide Introduction: The final step typically involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 1-(1,3-benzodioxol-5-yl)-N-methyl-1-propanamine
  • N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of a benzodioxole moiety, a pyrimidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H13N3O6S

Molecular Weight

339.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H13N3O6S/c1-7-11(12(17)16-13(18)15-7)23(19,20)14-5-8-2-3-9-10(4-8)22-6-21-9/h2-4,14H,5-6H2,1H3,(H2,15,16,17,18)

InChI Key

SUWHKKZDNRDBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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